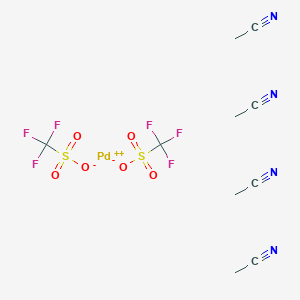

Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) is a coordination compound with the molecular formula C10H12F6N4O6PdS2 and a molecular weight of 568.76 g/mol . It is commonly used in various chemical reactions due to its catalytic properties and is known for its stability in polar solvents like acetonitrile, water, and alcohol .

準備方法

Synthetic Routes and Reaction Conditions

Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) can be synthesized by reacting palladium(II) chloride with acetonitrile in the presence of trifluoromethanesulfonic acid . The reaction typically involves dissolving palladium(II) chloride in acetonitrile, followed by the addition of trifluoromethanesulfonic acid. The mixture is then stirred under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product . The compound is then purified through crystallization and stored under inert gas to maintain its stability .

化学反応の分析

Types of Reactions

Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:

Substitution: It is commonly used in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in reactions with Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) include halides, organometallic compounds, and various ligands . Typical reaction conditions involve the use of polar solvents, inert atmospheres, and controlled temperatures to optimize reaction efficiency .

Major Products

The major products formed from reactions involving Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) include various organic compounds, such as aryl halides, alkenes, and alkynes . These products are often used in further chemical synthesis and industrial applications .

科学的研究の応用

Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) has a wide range of scientific research applications, including:

作用機序

The mechanism of action of Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) involves its role as a catalyst in various chemical reactions. The palladium center coordinates with acetonitrile ligands, which can be easily displaced by other ligands or reactants . This coordination facilitates the activation of chemical bonds, leading to the formation of new products . The compound’s effectiveness as a catalyst is attributed to its ability to stabilize transition states and lower activation energies in chemical reactions .

類似化合物との比較

Similar Compounds

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate: Similar in structure but uses tetrafluoroborate as the counterion.

Palladium(II) acetate: Another palladium-based catalyst commonly used in organic synthesis.

Palladium(II) chloride: A precursor to many palladium catalysts, including Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate).

Uniqueness

Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) is unique due to its high stability in polar solvents and its effectiveness in catalyzing a wide range of chemical reactions . Its ability to facilitate both oxidation and reduction reactions, as well as its role in cross-coupling reactions, makes it a versatile and valuable compound in scientific research and industrial applications .

生物活性

Tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate), often abbreviated as Pd(MeCN)₄₂, is a palladium complex that has garnered attention in both catalysis and biological research. This article presents a comprehensive overview of its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₂F₆N₄O₆PdS₂

- Molecular Weight : 482.67 g/mol

- Appearance : Crystalline solid

- Solubility : Soluble in acetonitrile and other polar solvents

Cytotoxicity

Research has shown that palladium complexes, including tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate), exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that palladium(II) complexes can induce apoptosis in T-lymphoblastic leukemia cells, showing higher potency than traditional chemotherapeutic agents like tamoxifen . The mechanism of action is believed to involve the formation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| T-lymphoblastic leukemia | 5.3 | |

| MCF-7 (breast cancer) | 12.4 | |

| HeLa (cervical cancer) | 8.1 |

Antimicrobial Activity

Palladium complexes have also been evaluated for their antimicrobial properties. In vitro studies indicate that tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate) exhibits antibacterial activity against several pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The effectiveness of these complexes often surpasses that of conventional antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| MRSA | 16 | |

| Pseudomonas aeruginosa | 32 | |

| Escherichia coli | 64 |

The biological activity of tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate) is attributed to its ability to interact with biological macromolecules. The complex can bind to DNA and proteins, disrupting cellular functions. Studies suggest that the palladium center facilitates electron transfer processes that lead to oxidative damage in microbial cells and cancerous tissues.

Case Studies

- Cytotoxicity in Cancer Research : A recent study evaluated the cytotoxic effects of palladium(II) complexes on various cancer cell lines. The results indicated that the tetrakis(acetonitrile)palladium(II) complex was particularly effective against leukemia cells, with an IC50 value significantly lower than that of standard treatments .

- Antimicrobial Efficacy : In a comparative study on antimicrobial agents, tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate) was tested against a panel of bacterial strains. The findings revealed strong inhibition against MRSA and other resistant strains, highlighting its potential as a novel antimicrobial agent .

特性

IUPAC Name |

acetonitrile;palladium(2+);trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H3N.2CHF3O3S.Pd/c4*1-2-3;2*2-1(3,4)8(5,6)7;/h4*1H3;2*(H,5,6,7);/q;;;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRMHIBEZBOSNG-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F6N4O6PdS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。